ML291

Description

Structure

3D Structure

Properties

IUPAC Name |

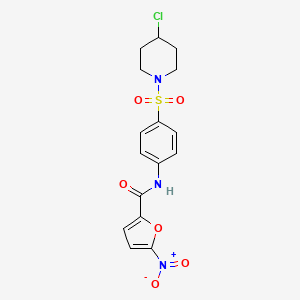

N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYHZJKCRLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523437-16-2 | |

| Record name | 1523437-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

A comprehensive review of publicly available scientific literature and data repositories reveals a significant lack of specific information regarding the mechanism of action for the compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. Despite extensive searches for its biological activity, associated signaling pathways, and experimental data, no dedicated studies detailing these aspects could be identified.

This absence of specific data precludes the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. The information necessary to fulfill these requirements does not appear to be available in the public domain.

However, an analysis of the compound's structural motifs can provide a hypothetical, generalized mechanism of action based on the known activities of related molecules. It is critical to note that the following discussion is speculative and not based on experimental data for the specific compound .

Postulated Mechanism Based on Structural Features

The molecule can be deconstructed into two key pharmacophores: the 5-nitrofuran moiety and the N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) moiety.

The 5-Nitrofuran "Warhead"

The 5-nitrofuran group is a well-established feature in a class of antibacterial agents.[1][2][3] The generally accepted mechanism of action for 5-nitrofuran derivatives involves the enzymatic reduction of the nitro group within the target bacterial cell.[1]

-

Activation by Nitroreductases: Bacterial nitroreductases catalyze the reduction of the 5-nitro group.

-

Generation of Reactive Intermediates: This reduction process leads to the formation of highly reactive cytotoxic intermediates, including nitroso and hydroxylamino derivatives, and ultimately, free radicals such as the superoxide anion.

-

Cellular Damage: These reactive species are non-specific in their targets and can cause widespread damage to bacterial cellular components, including DNA, ribosomes, and various enzymes, leading to the inhibition of essential metabolic processes and ultimately cell death.[1]

This broad-spectrum, multi-targeted mode of action is thought to be a reason for the slower development of bacterial resistance to nitrofurans compared to more specific antibiotics.

The Sulfonylphenyl-Piperidine Moiety

The precise contribution of the N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl) portion of the molecule to its overall activity is unknown. In drug design, such groups are often included to modulate physicochemical properties such as:

-

Solubility and Bioavailability: Affecting how the compound is absorbed, distributed, metabolized, and excreted (ADME).

-

Target Specificity and Affinity: Potentially directing the molecule to specific cellular targets or improving its binding affinity. The sulfonamide group, for instance, is a key feature in a wide range of drugs with diverse biological activities.[4][5]

-

Cellular Uptake: Influencing the compound's ability to penetrate bacterial cell walls.

Without experimental data, the role of this part of the molecule remains entirely speculative. It could potentially interact with specific bacterial enzymes or transport systems, or it might primarily serve to optimize the delivery and presentation of the 5-nitrofuran "warhead."

Hypothetical Signaling and Workflow

Given the lack of specific pathway information, a generalized workflow for the proposed antibacterial action can be visualized.

References

- 1. ijabbr.com [ijabbr.com]

- 2. [Antibacterial activity and toxicity of a new nitrofuran] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical properties of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

For the attention of: Researchers, scientists, and drug development professionals.

Core Structural Components and Potential Physicochemical Properties

The molecule is a complex amide composed of three key structural features: a 5-nitrofuran-2-carboxamide core, a central N-phenylsulfonyl linker, and a 4-chloropiperidine moiety. A comprehensive search for the complete structure did not yield specific experimental data. However, an analysis of its components allows for the prediction of its general characteristics.

Table 1: Predicted Physicochemical Properties of Constituent Moieties

| Property | 5-Nitrofuran Moiety | N-Acyl Sulfonamide Moiety | 4-Chloropiperidine Moiety |

| General Role | Potential "warhead" for biological activity. | Bioisostere of carboxylic acids, enhancing stability. | Modulator of solubility and receptor binding. |

| Predicted Solubility | Generally low in aqueous solutions. | Acidity comparable to carboxylic acids may influence solubility depending on pH. | The chloro- group decreases aqueous solubility. |

| Predicted Stability | The nitro group can be susceptible to reduction. | Generally stable to hydrolysis. | Stable under physiological conditions. |

| Potential Biological Activity | Known antibacterial properties via nitroreductase activation.[1][2] | Found in various clinically approved drugs with diverse activities.[3] | Can influence binding affinity to biological targets. |

Synthesis and Experimental Protocols

While a specific synthesis protocol for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is not documented, a plausible synthetic route can be conceptualized based on established organic chemistry principles, particularly the synthesis of N-acyl sulfonamides.[3]

Conceptual Synthetic Pathway

A likely synthetic approach would involve the acylation of a sulfonamide with a carboxylic acid derivative. This can be visualized in the following logical workflow:

Caption: Conceptual synthetic workflow for the target compound.

General Experimental Protocol for N-Acylation of Sulfonamides

The synthesis of N-acyl sulfonamides, a core reaction in the proposed synthesis, is commonly achieved by treating a sulfonamide with an acid chloride or anhydride in the presence of a base.[3]

Materials and Reagents:

-

5-nitro-2-furoyl chloride (or 5-nitro-2-furoic acid activated with a coupling agent)

-

4-amino-N-(4-chloropiperidin-1-yl)benzenesulfonamide

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

Procedure:

-

Dissolution: Dissolve the sulfonamide starting material (4-amino-N-(4-chloropiperidin-1-yl)benzenesulfonamide) and the base in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Slowly add the 5-nitro-2-furoyl chloride to the solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., water or dilute acid). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization.

-

Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is likely influenced by its 5-nitrofuran component.

Predicted Mechanism of Action

The 5-nitrofuran moiety is a well-known pharmacophore in several antimicrobial agents.[1][2] Its mechanism of action typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamino intermediates, which are highly reactive and can damage bacterial DNA, ribosomes, and other cellular components, leading to cell death.[1][2]

Caption: Predicted antibacterial mechanism of 5-nitrofuran compounds.

It is important to note that this mechanism can also be associated with toxicity in human cells, which is a critical consideration in drug development.[2]

The N-acyl sulfonamide and 4-chloropiperidine moieties would likely modulate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and could contribute to its binding affinity and selectivity for specific biological targets.

Conclusion

While direct experimental data for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is currently unavailable, a scientific assessment based on its constituent parts provides valuable insights for researchers. The presence of the 5-nitrofuran moiety suggests potential antimicrobial activity, while the N-acyl sulfonamide and chloropiperidine components are expected to influence its drug-like properties. The provided conceptual synthetic pathway and general experimental protocols offer a starting point for its chemical synthesis and subsequent investigation. Further empirical studies are necessary to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its ubiquitous presence in a vast array of pharmaceuticals, from potent analgesics to life-altering antipsychotics and cognitive enhancers, underscores its significance as a "privileged scaffold." This technical guide delves into the discovery and development of piperidine-containing compounds, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation.

The Significance of the Piperidine Moiety

The remarkable success of the piperidine scaffold in drug design can be attributed to several key physicochemical and biological properties. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal interaction with biological targets.[1][2] The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, facilitating interactions with receptor sites and influencing pharmacokinetic properties such as solubility and membrane permeability.[1] Furthermore, the piperidine ring is relatively stable to metabolic degradation, contributing to favorable drug-like properties.[1]

Prominent Piperidine-Containing Drugs: A Snapshot

The versatility of the piperidine scaffold is showcased by its incorporation into a wide range of blockbuster drugs across diverse therapeutic areas.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine levels in the brain for the treatment of Alzheimer's disease. |

| Fentanyl | Opioid Analgesic | Potent µ-opioid receptor agonist, used for severe pain management and anesthesia.[3] |

| Pimozide | Antipsychotic | Dopamine D2 receptor antagonist, used in the management of schizophrenia and Tourette's syndrome. |

| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine reuptake inhibitor, used to treat Attention Deficit Hyperactivity Disorder (ADHD). |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist, used for a range of psychiatric conditions.[4] |

| Risperidone | Atypical Antipsychotic | Mixed serotonin-dopamine antagonist, used for schizophrenia and bipolar disorder. |

Synthetic Strategies for Piperidine Scaffolds

The construction of the piperidine ring is a well-trodden path in organic synthesis, with numerous methods available to access a diverse range of substituted derivatives.

Catalytic Hydrogenation of Pyridines

One of the most direct and widely used methods for the synthesis of piperidines is the catalytic hydrogenation of corresponding pyridine precursors. This approach is often efficient and can be rendered stereoselective through the use of chiral catalysts or auxiliaries.

Cyclization Reactions

Intramolecular cyclization reactions are also a powerful tool for constructing the piperidine ring. These can include intramolecular Michael additions, reductive aminations of dicarbonyl compounds, and various metal-catalyzed cyclization strategies.[5]

A General Synthetic Workflow

The development of a piperidine-containing drug candidate typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fentanyl - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the novel compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. In the rapidly evolving landscape of drug discovery, computational methods are pivotal for the early-stage assessment of drug candidates, offering insights into their potential efficacy and safety profiles, thereby reducing the time and cost associated with preclinical development.[1][2] This document outlines a structured in silico workflow, encompassing molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Detailed methodologies for these computational experiments are provided, alongside illustrative data presented in a clear, tabular format. Furthermore, this guide employs Graphviz diagrams to visualize key workflows and hypothetical signaling pathways, adhering to stringent design specifications for clarity and readability. The following sections are intended to serve as a practical resource for researchers engaged in the computational evaluation of novel therapeutic agents.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational simulations to predict the interaction of drug candidates with biological targets, their pharmacokinetic properties, and potential toxicities before extensive experimental testing.[3] This approach accelerates the identification of promising lead compounds and allows for their optimization early in the drug development pipeline.[4][5] Key computational techniques include molecular docking to predict binding affinities, molecular dynamics simulations to understand the dynamic behavior of drug-target complexes, and ADMET prediction to assess drug-likeness.[3][6]

The subject of this guide, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, possesses several structural motifs of pharmacological interest, including a 5-nitrofuran group, a sulfonamide linkage, and a chloropiperidinyl moiety. The 5-nitrofuran scaffold is a known "warhead" in several antimicrobial agents, with its activity often linked to the reduction of the nitro group within bacterial cells to generate reactive radicals.[7] Sulfonamides are a well-established class of compounds with diverse biological activities. The overall structure suggests potential for various therapeutic applications, which can be explored through the in silico methods detailed herein.

Molecular Modeling Workflow

A typical in silico modeling workflow for a novel compound is a multi-step process that begins with target identification and proceeds through detailed computational analysis.

Caption: A generalized workflow for in silico drug discovery.

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[8][9] This is crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and non-interacting ions are removed.

-

Missing hydrogen atoms and side chains are added and the structure is minimized using a force field such as AMBER.[10]

-

-

Ligand Preparation:

-

The 2D structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized, and atomic charges are assigned.

-

-

Docking Simulation:

-

Analysis of Results:

-

The resulting poses are ranked based on their predicted binding energies.

-

The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[10]

-

Hypothetical Docking Results

The following table summarizes hypothetical docking scores of the title compound against several potential therapeutic targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dihydropteroate Synthase (DHPS) | 1AJ0 | -9.2 | Arg63, Lys221, Ser222 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.8 | Tyr59, Tyr119, Gly121 |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the docked pose and conformational changes.[13][14]

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

The lowest energy docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P model).

-

Ions are added to neutralize the system.

-

-

Minimization and Equilibration:

-

Production Run:

-

A production MD simulation is run for an extended period (e.g., 100 ns).

-

-

Trajectory Analysis:

-

The trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and to observe the persistence of key intermolecular interactions.

-

Hypothetical Molecular Dynamics Results

| Parameter | Value | Interpretation |

| Protein RMSD | 1.5 ± 0.3 Å | The protein backbone remains stable throughout the simulation. |

| Ligand RMSD | 0.8 ± 0.2 Å | The ligand maintains a stable binding pose within the active site. |

| Key H-bonds | Maintained > 90% of simulation | Strong and stable hydrogen bonding interactions. |

digraph "MD Simulation Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#EA4335", penwidth=1.5];A[label="Start with Docked Complex"]; B[label="Solvation & Ionization"]; C [label="Energy Minimization"]; D [label="NVT Equilibration (Heating)"]; E [label="NPT Equilibration (Density Adjustment)"]; F [label="Production MD Run"]; G [label="Trajectory Analysis (RMSD, RMSF)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: A stepwise protocol for molecular dynamics simulation.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[16][17] These predictions are vital for identifying potential liabilities early in the drug discovery process.[18]

Methodology: In Silico ADMET Prediction

Various online tools and software packages, such as ADMETlab, pkCSM, and ADMET-AI, can be used to predict ADMET properties based on the chemical structure of the compound.[17][19] These tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[16][18]

Predicted ADMET Properties

The following table presents a summary of hypothetical ADMET properties for the title compound.

| Property | Predicted Value | Acceptable Range | Interpretation |

| Absorption | |||

| Caco-2 Permeability (logPapp) | 0.95 | > 0.90 | High intestinal absorption. |

| Human Intestinal Absorption (%) | 92% | > 80% | Well absorbed from the gut. |

| Distribution | |||

| BBB Permeability (logBB) | -0.5 | < -1.0 | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding (%) | 85% | < 90% | Moderate binding to plasma proteins. |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | No | Potential for drug-drug interactions. |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.5 | 0.5 - 1.5 | Moderate clearance rate. |

| Toxicity | |||

| AMES Toxicity | Positive | Negative | Potential mutagenicity. |

| hERG I Inhibitor | No | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low | Low | Low risk of liver damage. |

Hypothetical Signaling Pathway

Based on the structural alerts within the molecule, particularly the nitrofuran moiety, a potential mechanism of action could involve the inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. What is in silico drug discovery? [synapse.patsnap.com]

- 4. longdom.org [longdom.org]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. fiveable.me [fiveable.me]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

Target Identification for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel chemical entity with potential therapeutic applications. The identification of its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a drug candidate. This guide provides a comprehensive overview of a prospective strategy for the target identification and validation of this compound. We detail a multi-pronged approach encompassing in silico, in vitro, and in cellulo methodologies. This document serves as a foundational framework for researchers initiating target discovery campaigns for novel small molecules.

Molecular Structure and Potential Target Classes

The chemical structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide contains several key functional groups that can inform a target identification strategy:

-

5-Nitrofuran Moiety: This group is a known pharmacophore present in several antimicrobial agents. Its mechanism often involves enzymatic reduction to cytotoxic nitroso and hydroxylamine derivatives, which can damage cellular macromolecules, including DNA. This suggests a potential for antibacterial activity through the inhibition of bacterial nitroreductases.

-

Sulfonamide Group: The sulfonamide functional group is a cornerstone of a wide range of therapeutics, most notably as inhibitors of carbonic anhydrases, proteases, and kinases. This suggests that the compound could target enzymes within these classes.

-

Chloropiperidinyl Group: This saturated heterocyclic moiety can influence the compound's solubility, membrane permeability, and binding interactions with a target protein, often contributing to potency and selectivity.

Based on these structural features, potential target classes for this compound include, but are not limited to, bacterial nitroreductases, carbonic anhydrases, serine proteases, and protein kinases.

Proposed Target Identification Workflow

A robust target identification strategy should employ orthogonal approaches to confidently identify and validate the biological target(s) of a novel compound. The proposed workflow for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is outlined below.

Caption: Proposed workflow for target identification and validation.

Experimental Protocols

This method aims to isolate binding partners of the compound from a complex biological lysate.

Protocol:

-

Immobilization of the Compound: Synthesize a derivative of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide with a linker arm (e.g., a terminal alkyne or amine) for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Preparation of Cell Lysate: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) and prepare a native total cell lysate.

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are specifically enriched in the compound-conjugated bead eluate compared to the control beads.

CETSA is used to verify direct target engagement in a cellular context. The binding of a ligand can stabilize a target protein, leading to an increase in its thermal stability.

Protocol:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

-

Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Kinase Profiling Results

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 800 |

Table 2: Hypothetical Cellular Thermal Shift Assay Data

| Target Protein | Tagg (°C) - Vehicle | Tagg (°C) - Compound | ΔTagg (°C) |

| Protein X | 52.1 | 56.8 | +4.7 |

| Protein Y | 61.5 | 61.7 | +0.2 |

| Housekeeping Protein | 75.3 | 75.1 | -0.2 |

Potential Signaling Pathway Involvement

Should kinase A be validated as a primary target, further investigation into its associated signaling pathways would be warranted. For example, if kinase A is a component of the MAPK/ERK pathway, its inhibition by the compound would be expected to have downstream effects on cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

The target identification of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide requires a systematic and multi-faceted approach. The strategies outlined in this guide, from initial hypothesis generation to in-cell validation and pathway analysis, provide a comprehensive framework for elucidating its mechanism of action. Successful execution of these methodologies will be pivotal in progressing this compound through the drug discovery pipeline.

In-Depth Technical Guide: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. Due to the absence of a registered CAS number and published literature, this document outlines a proposed synthetic route, detailed experimental protocols, and a discussion of its potential biological activity based on the well-documented pharmacology of its constituent chemical moieties. The 5-nitrofuran component suggests potential antibacterial properties, while the N-phenylsulfonylpiperidine scaffold is prevalent in a range of biologically active molecules. This whitepaper is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this previously uncharacterized molecule.

Compound Identification

As of the date of this publication, a specific CAS number for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide has not been identified in public databases. This suggests that the compound is novel and has not been previously synthesized or characterized.

Proposed Synthesis

A plausible multi-step synthetic pathway for the target compound is proposed, commencing from commercially available starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of the target compound, based on established chemical transformations.

Synthesis of 4-((4-chloropiperidin-1-yl)sulfonyl)aniline (Intermediate A)

Materials:

| Reagent/Solvent | Quantity | Molar Equivalent |

| 4-Aminobenzenesulfonamide | 17.22 g | 1.0 eq |

| 4-Chloropiperidine hydrochloride | 15.61 g | 1.0 eq |

| Triethylamine | 27.9 mL | 2.0 eq |

| Dichloromethane (DCM) | 500 mL | - |

Procedure:

-

To a stirred suspension of 4-aminobenzenesulfonamide in dichloromethane (300 mL) at 0 °C, add triethylamine.

-

In a separate flask, dissolve 4-chloropiperidine hydrochloride in dichloromethane (200 mL) and add triethylamine.

-

Slowly add the 4-chloropiperidine solution to the 4-aminobenzenesulfonamide suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Synthesis of 5-nitrofuran-2-carbonyl chloride (Intermediate B)

Materials:

| Reagent/Solvent | Quantity | Molar Equivalent |

| 5-Nitrofuran-2-carboxylic acid | 15.71 g | 1.0 eq |

| Thionyl chloride (SOCl₂) | 10.9 mL | 1.5 eq |

| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalytic |

| Toluene | 250 mL | - |

Procedure:

-

To a solution of 5-nitrofuran-2-carboxylic acid in toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours.

-

Monitor the reaction by observing the cessation of gas evolution.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

The resulting crude 5-nitrofuran-2-carbonyl chloride (Intermediate B) can be used in the next step without further purification.

Synthesis of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Final Product)

Materials:

| Reagent/Solvent | Quantity | Molar Equivalent |

| Intermediate A | (Calculated from previous step) | 1.0 eq |

| Intermediate B | (Calculated from previous step) | 1.1 eq |

| Pyridine | 20 mL | - |

| Dichloromethane (DCM) | 300 mL | - |

Procedure:

-

Dissolve Intermediate A in a mixture of dichloromethane and pyridine at 0 °C.

-

Slowly add a solution of crude Intermediate B in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Potential Biological Activity and Signaling Pathway

The chemical structure of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide suggests potential antibacterial activity.

Expected Mechanism of Action

5-Nitrofuran derivatives are known prodrugs that are activated by bacterial nitroreductases.[1] The reduction of the nitro group generates reactive nitrogen species that are cytotoxic to bacteria. These reactive intermediates can cause damage to bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[1]

Caption: Proposed mechanism of action for the antibacterial activity of the title compound.

Potential for Broader Biological Activity

The N-phenylsulfonylpiperidine moiety is a scaffold found in compounds with a wide range of biological activities, including as inhibitors of various enzymes. Therefore, it is plausible that the title compound could exhibit other pharmacological effects beyond its potential antibacterial properties. Further screening against various biological targets would be necessary to elucidate its full activity profile.

Conclusion

This technical guide presents a roadmap for the synthesis and initial biological evaluation of the novel compound N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. The proposed synthetic route utilizes well-established chemical reactions, and the predicted antibacterial mechanism of action is based on the known pharmacology of 5-nitrofuran derivatives. This document provides a solid foundation for researchers to begin the exploration of this promising new chemical entity.

References

Known Protein Targets of 5-Nitrofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-nitrofuran compounds constitute a class of synthetic broad-spectrum antimicrobial agents that have been in clinical use for decades. Their efficacy, particularly against urinary tract infections, is well-established. The mechanism of action of 5-nitrofurans is complex and multifactorial, a characteristic that contributes to a low incidence of bacterial resistance development. This guide provides an in-depth exploration of the known protein targets of 5-nitrofuran compounds, focusing on the molecular interactions, experimental evidence, and methodologies used to elucidate these targets.

The central mechanism of 5-nitrofuran action involves their reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1][2][3] These reactive species are not specific to a single target; instead, they interact with a multitude of cellular macromolecules, including proteins, DNA, and RNA, leading to the disruption of numerous vital cellular processes.[1][3][4] This multi-target approach is a key factor in their sustained effectiveness.

Activation of 5-Nitrofurans: The Role of Nitroreductases

The antimicrobial activity of 5-nitrofurans is dependent on the enzymatic reduction of the 5-nitro group. This bioactivation is primarily carried out by bacterial flavin-containing nitroreductases. In many susceptible bacteria, two main types of oxygen-insensitive nitroreductases, designated NfsA and NfsB, are responsible for this process.[1][3] These enzymes utilize NADH or NADPH as a source of reducing equivalents.

Mutations in the genes encoding these nitroreductases, nfsA and nfsB, are a primary mechanism of resistance to 5-nitrofurans.[1][5] Loss-of-function mutations in these genes prevent the activation of the prodrug, thereby rendering the bacteria insensitive to its effects.

Direct and Indirect Protein Targets

The reactive intermediates generated from the reduction of 5-nitrofurans are highly promiscuous and can covalently modify a wide array of proteins. This leads to the inhibition of critical cellular functions. While the identification of a comprehensive and specific list of protein targets has been challenging due to the reactive and non-specific nature of these intermediates, research has pointed towards several key cellular processes and protein groups that are affected.

Ribosomal Proteins and Protein Synthesis

A primary consequence of 5-nitrofuran activity is the inhibition of bacterial protein synthesis. The reactive metabolites are known to inactivate or alter bacterial ribosomal proteins.[2][6] This interaction disrupts the function of the ribosome, the cellular machinery responsible for translating mRNA into protein, ultimately leading to a cessation of protein production and bacterial cell death. While the general targeting of ribosomal proteins is established, the specific ribosomal protein subunits that are modified have not been extensively characterized.

Enzymes of the Citric Acid Cycle and Metabolism

5-nitrofuran compounds have been shown to disrupt the citric acid cycle (Krebs cycle) and other metabolic pathways.[1][3] Metabolomic studies on bacteria treated with nitrofurantoin have revealed significant perturbations in aminoacyl-tRNA biosynthesis and purine metabolism.[7][8] This suggests that enzymes involved in these central metabolic pathways are key targets. The inhibition of these enzymes disrupts cellular energy production and the synthesis of essential precursors for DNA, RNA, and proteins.

Human Serum Albumin (HSA)

While not a target for its antimicrobial activity, the interaction of nitrofurantoin with human serum albumin (HSA) has been characterized. This interaction is important for the drug's pharmacokinetics, specifically its transport in the bloodstream. Studies have shown that nitrofurantoin binds to Sudlow's site I in the subdomain IIA of HSA.[9][10] This binding is primarily driven by hydrogen bonds and hydrophobic interactions.

Quantitative Data on Protein Interactions

Quantitative data on the direct interaction of activated 5-nitrofurans with their bacterial protein targets is scarce in the literature due to the transient and reactive nature of the active intermediates. The available data largely pertains to the interaction with the transport protein, human serum albumin.

| Compound | Protein | Binding Site | K | Technique |

| Nitrofurantoin | Human Serum Albumin (HSA) | Sudlow's Site I (Subdomain IIA) | Not explicitly quantified in the provided search results | Fluorescence Spectroscopy, UV-VIS Spectroscopy, FTIR, Molecular Docking[9][10] |

Signaling Pathways and Experimental Workflows

The action of 5-nitrofurans does not target a single signaling pathway but rather disrupts multiple fundamental cellular processes simultaneously. The following diagrams illustrate the activation pathway and the subsequent downstream effects.

Experimental Protocols

The identification of protein targets for drugs with a non-specific, covalent mechanism of action, such as 5-nitrofurans, requires specialized techniques. Standard equilibrium-based methods are often not suitable. Below are methodologies that can be employed to identify the protein targets of such compounds.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a powerful technique for identifying drug-protein interactions.

Objective: To isolate and identify proteins that bind to a 5-nitrofuran compound.

Methodology:

-

Synthesis of an Affinity Probe: A 5-nitrofuran derivative is synthesized with a linker arm and a reactive group that allows for its immobilization on a solid support (e.g., agarose beads).

-

Preparation of Cell Lysate: A culture of the target bacteria is grown and then lysed to release the cellular proteins.

-

Affinity Chromatography: The cell lysate is passed over a column containing the immobilized 5-nitrofuran probe. Proteins that have an affinity for the compound will bind to the beads, while other proteins will flow through.

-

Elution: The bound proteins are eluted from the column, often by changing the pH or ionic strength of the buffer, or by using a competing ligand.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised. The proteins are then digested into smaller peptides (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to determine their amino acid sequence and identify the proteins.

Quantitative Proteomics

Quantitative proteomics can be used to assess global changes in protein abundance in response to drug treatment.

Objective: To identify proteins whose expression levels are significantly altered upon treatment with a 5-nitrofuran compound.

Methodology:

-

Cell Culture and Treatment: Bacterial cultures are grown in the presence and absence of a sub-lethal concentration of a 5-nitrofuran compound.

-

Protein Extraction and Digestion: Proteins are extracted from both treated and untreated cells and digested into peptides.

-

Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from each condition are labeled with different isobaric tags. These tags have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer.

-

LC-MS/MS Analysis: The labeled peptide samples are combined and analyzed by LC-MS/MS.

-

Data Analysis: The relative abundance of each peptide (and thus protein) in the treated versus untreated samples is determined by comparing the intensities of the reporter ions. Proteins with significantly altered expression levels are identified as potential direct or indirect targets of the drug.

Conclusion

The protein targets of 5-nitrofuran compounds are numerous and varied, a direct consequence of their mechanism of action which involves the formation of highly reactive intermediates. This multi-target approach, while making the identification of specific high-affinity interactions challenging, is a key reason for their low rates of resistance. The primary cellular machinery affected includes protein synthesis, through the modification of ribosomal proteins, and central metabolism, through the inhibition of enzymes in pathways such as the citric acid cycle. Future research employing advanced proteomic techniques will be crucial in further delineating the complex landscape of protein interactions that underpin the potent antimicrobial activity of this important class of drugs.

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrofurantoin and fosfomycin for resistant urinary tract infections: old drugs for emerging problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Characterisation of nfsA Gene in Nitrofurantoin Resistant Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nintoin SR | 100 mg | Capsule | নিনটোইন এস আর ১০০ মি.গ্রা. ক্যাপসুল | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. journals.asm.org [journals.asm.org]

- 8. High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel chemical entity with potential for therapeutic applications. While specific biological targets for this compound are not yet extensively documented, its structural features suggest it may be a candidate for investigation as an inhibitor of enzymes involved in disease pathogenesis. A key emerging target in immuno-oncology is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[1][2][3] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][4] This tryptophan depletion and the accumulation of its metabolite, kynurenine, suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment.[3][5]

This document provides detailed protocols for a tiered in vitro assay approach to evaluate the potential inhibitory activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against IDO1. The proposed workflow includes a primary biochemical (enzymatic) assay for direct inhibition and a secondary cell-based assay to assess activity in a more physiologically relevant context.

Signaling Pathway: IDO1-Mediated Immune Suppression

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

Application Note & Protocol: Cell-Based Viability Assay for N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of the novel compound, N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. This compound incorporates a 5-nitrofuran moiety, a known pharmacophore with potential antibacterial and cytotoxic activities, and a piperidine group, which is present in various bioactive molecules with diverse therapeutic applications, including anticancer agents.[1][2][3] The described Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining drug-induced cytotoxicity in cancer cell lines.

Introduction

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. The 5-nitrofuran ring is a key feature in several antimicrobial agents; its mechanism often involves intracellular reduction to cytotoxic radicals.[3] The piperidine scaffold is a common constituent in many pharmaceuticals and has been associated with a range of biological activities, including antiproliferative effects.[1][2] Given these structural motifs, it is hypothesized that this compound may exhibit cytotoxic or antiproliferative properties against cancer cells. The following protocol details a robust method for assessing the in vitro efficacy of this compound.

Hypothesized Signaling Pathway

The 5-nitrofuran component of the test compound may induce cell death through the generation of intracellular reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways. The diagram below illustrates a potential mechanism of action.

Caption: Hypothesized mechanism of action for the test compound.

Experimental Workflow

The following diagram outlines the key steps of the Sulforhodamine B (SRB) cytotoxicity assay.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell proliferation and cytotoxicity.[1]

Materials and Reagents:

-

HeLa (or other suitable cancer cell line)

-

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Test Compound)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Trichloroacetic Acid (TCA)

-

Sulforhodamine B (SRB)

-

Tris Base

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate the plate for an additional 48 hours.

-

-

Cell Fixation and Staining:

-

After the 48-hour incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

-

Wash the plate five times with deionized water and allow it to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB stain.

-

Shake the plate on a mechanical shaker for 10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 ]

-

Plot the percentage of growth inhibition against the log of the compound concentration.

-

Determine the GI₅₀ (concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

The following table presents hypothetical data for the cytotoxic activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against the HeLa cancer cell line.

| Compound | Cell Line | Assay Type | Incubation Time (h) | GI₅₀ (µM) |

| N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide | HeLa | SRB | 48 | 12.5 |

| Doxorubicin (Positive Control) | HeLa | SRB | 48 | 0.8 |

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxic potential of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide using the SRB assay. This method is a valuable tool for the preliminary screening of novel compounds in cancer research and drug development. Further studies would be required to elucidate the precise mechanism of action and to evaluate the compound's efficacy in more complex biological systems.

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 3. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in Cancer Research: Current Status and Future Directions

Researchers, scientists, and drug development professionals are keenly interested in novel chemical entities with the potential for therapeutic applications, particularly in oncology. One such molecule is N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, a compound that combines a sulfonamide group, a piperidine ring, and a nitrofuran moiety. While the individual components of this molecule are present in various biologically active compounds, comprehensive studies specifically detailing the application of this precise chemical structure in cancer research are not publicly available at this time.

Currently, a thorough review of scientific literature and preclinical data reveals no specific published research on the anticancer properties, mechanism of action, or defined signaling pathways associated with N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide. The compound is available commercially, indicating its potential use in research settings. However, without published studies, it is not possible to provide quantitative data on its efficacy, detailed experimental protocols for its use, or diagrams of its molecular interactions in cancer cells.

Potential Areas of Investigation Based on Structural Moieties

Despite the absence of direct research, the structural components of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide suggest potential avenues for cancer research.

Sulfonamides: This class of compounds has a long history in medicine and has been investigated for various therapeutic effects, including anticancer activity. Some sulfonamide derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis.[1][2] They have been explored as inhibitors of carbonic anhydrase, which is involved in tumor metabolism and progression.[3]

Nitrofuran Derivatives: The 5-nitrofuran ring is a component of several antimicrobial agents.[4] Its mechanism of action often involves the reduction of the nitro group to form reactive radicals that can damage cellular macromolecules.[4] However, the carcinogenic potential of some 5-nitrofuran derivatives has also been noted, necessitating careful evaluation of their therapeutic window.[5] In the context of cancer, the ability to generate reactive oxygen species could be explored for inducing cancer cell death.

Piperidine Moiety: The piperidine ring is a common scaffold in medicinal chemistry and is present in numerous approved drugs. Its inclusion in a molecule can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

Hypothetical Experimental Workflow

Should research on this compound commence, a logical experimental workflow to assess its anticancer potential would involve several stages.

Caption: Hypothetical workflow for anticancer drug discovery.

Future Research Directions

Given the lack of specific data, the following steps would be crucial for elucidating the potential of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in cancer research:

-

Initial In Vitro Screening: The compound should be tested against a panel of diverse cancer cell lines to determine its cytotoxic or cytostatic effects. Assays such as the MTT or CellTiter-Glo assays would be appropriate for this initial screening.

-

Mechanism of Action Studies: If significant anticancer activity is observed, further studies to unravel the mechanism of action would be necessary. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and autophagy.

-

Target Identification: Identifying the specific molecular target(s) of the compound is a critical step. This could be achieved through techniques like thermal shift assays, affinity chromatography, or computational docking studies.

-

In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies using animal models of cancer to evaluate the compound's efficacy in a physiological setting and to assess its safety profile.

Conclusion

While N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide presents an interesting chemical structure combining moieties with known biological activities, there is currently no published scientific evidence to support its application in cancer research. The information provided here is based on the general properties of its constituent chemical groups. Rigorous preclinical evaluation is required to determine if this compound holds any promise as a potential anticancer agent. Researchers interested in this molecule have a unique opportunity to conduct foundational research and contribute new knowledge to the field of oncology drug discovery.

References

- 1. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide as a Soluble Epoxide Hydrolase (sEH) Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Soluble epoxide hydrolase (sEH), also known as EPHX2, is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of endogenous anti-inflammatory lipid mediators.[1][2] The enzyme converts epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including inflammatory diseases, pain, hypertension, and neurodegenerative diseases.[1][3]

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide is a novel and potent small molecule inhibitor of soluble epoxide hydrolase. These application notes provide an overview of its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in in vitro and cell-based assays.

Mechanism of Action

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide exerts its biological effects by specifically inhibiting the hydrolase activity of soluble epoxide hydrolase. This inhibition leads to an increase in the bioavailability of EETs, thereby potentiating their beneficial effects. The stabilization of EETs helps to reduce inflammation, alleviate pain, and lower blood pressure. The signaling pathway affected by this inhibitor is depicted below.

Data Presentation

The inhibitory potency of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against human and murine soluble epoxide hydrolase was determined using a fluorescence-based in vitro assay.

| Enzyme Source | IC50 (nM) |

| Human recombinant sEH | 0.8 |

| Murine recombinant sEH | 2.5 |

| Table 1: Inhibitory activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide against soluble epoxide hydrolase. |

Experimental Protocols

In Vitro Fluorescence-Based sEH Inhibition Assay

This protocol describes a method to determine the in vitro potency of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide using a fluorogenic substrate.

Workflow:

Materials:

-

N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

-

Recombinant human or murine sEH

-

sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)

-

Fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in DMSO.

-

Perform serial dilutions of the stock solution in sEH Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well black microplate, add the diluted inhibitor solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.

-

Dilute the recombinant sEH in sEH Assay Buffer and add it to all wells except the no-enzyme control.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Prepare the fluorogenic substrate solution in sEH Assay Buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 10 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[4]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based sEH Activity Assay

This protocol describes a method to evaluate the activity of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide in a cellular context.

Workflow:

References

- 1. Targeting soluble epoxide hydrolase for inflammation and pain - an overview of pharmacology and the inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well | A & C International Group [acintergroup.com]

- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Determination of Nitrofuran Metabolites in Food Matrices by LC-MS/MS

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine to treat and prevent microbial infections in food-producing animals. However, due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union.[1][2][3] Following administration, nitrofuran parent drugs are rapidly metabolized, and their metabolites become bound to tissue proteins, where they can persist for several weeks.[2][4][5] Therefore, monitoring for the illegal use of nitrofurans relies on the detection of these stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM), which are the marker residues for furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, respectively.[2][6][7]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of four nitrofuran metabolites in various food matrices. The method involves acid hydrolysis to release the protein-bound metabolites, derivatization with 2-nitrobenzaldehyde (2-NBA) to enhance chromatographic retention and detection sensitivity, followed by solid-phase or liquid-liquid extraction and analysis by LC-MS/MS.[5][8][9]

Regulatory Context

The European Union has established a zero-tolerance policy for nitrofuran residues in food of animal origin.[3] In the absence of a Maximum Residue Limit (MRL), the EU has set Reference Points for Action (RPA) for these substances. As of November 2022, the RPA for nitrofuran metabolites is 0.5 µg/kg.[4][10] This necessitates highly sensitive and specific analytical methods for enforcement and consumer protection. It is important to note that the presence of semicarbazide (SEM) can sometimes result from food processing and may not be an unequivocal marker of nitrofurazone abuse in certain matrices like gelatin and collagen products.[10][11]

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the determination of nitrofuran metabolites in various food matrices as reported in scientific literature.

Table 1: Method Performance in Shrimp

| Metabolite | Recovery (%) | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) |

| AOZ | 88-110 | 0.12-0.23 | 0.21-0.38 |

| AMOZ | 88-110 | 0.12-0.23 | 0.21-0.38 |

| AHD | 88-110 | 0.12-0.23 | 0.21-0.38 |

| SEM | 88-110 | 0.12-0.23 | 0.21-0.38 |

| Data sourced from Hossain et al.[6][7][12] |

Table 2: Method Performance in Animal Tissue

| Metabolite | Recovery (%) | Decision Limit (CCα) (µg/kg) | Limit of Detection (ng/g) | Limit of Determination (ng/g) |

| AOZ | ~40 | 0.013-0.200 | 0.5-5 | 2.5-10 |

| AMOZ | ~80 | 0.013-0.200 | 0.5-5 | 2.5-10 |

| AHD | ~70 | 0.013-0.200 | 0.5-5 | 2.5-10 |

| SEM | ~70 | 0.013-0.200 | 0.5-5 | 2.5-10 |

| Data compiled from multiple sources.[4][8][9] |

Table 3: Method Performance in Egg Powder

| Metabolite | Quantification Level (µg/kg) |

| AOZ | 0.6 |

| SEM | 0.6 |

| Data sourced from Thermo Fisher Scientific application note.[8] |

Experimental Protocols

This section provides a detailed protocol for the analysis of nitrofuran metabolites. It is intended as a general guideline and may require optimization for specific laboratory conditions and matrices.

Reagents and Materials

-

Solvents: Methanol, Ethyl Acetate, n-Hexane (all LC-MS grade)

-

Acids: Hydrochloric Acid (HCl), Formic Acid

-

Bases: Sodium Hydroxide (NaOH)

-

Salts: Potassium Phosphate Dibasic (K₂HPO₄)

-

Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA)

-

Internal Standards: Isotopically labeled nitrofuran metabolites (e.g., AOZ-d4, AMOZ-d5)

-

Water: Deionized or Milli-Q grade

-

Solid Phase Extraction (SPE): Oasis HLB or equivalent polymeric sorbent cartridges

-

Equipment: Homogenizer, vortex mixer, centrifuge, water bath/shaker, nitrogen evaporator, LC-MS/MS system.

Sample Preparation

-

Homogenization: Weigh 1-2 g (± 0.1 g) of the homogenized sample (e.g., shrimp, animal tissue, egg) into a 50 mL centrifuge tube.[13][14]

-

Internal Standard Spiking: Add an appropriate volume of the internal standard working solution to all samples, calibrators, and quality controls.

-

Hydrolysis and Derivatization:

-

Neutralization:

-

Cool the samples to room temperature.

-

Add 1 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.3 ± 0.2 with 0.8 M NaOH.[13]

-

-

Liquid-Liquid Extraction (LLE):

-

Washing & Evaporation:

-

Reconstitution:

LC-MS/MS Analysis

-

LC System: Agilent 1100 or equivalent.[8]

-

Column: C18 Luna (150 x 3 mm, 3 µm) or Phenyl-Hexyl for improved separation.[4][8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol or Acetonitrile

-

Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 10 - 50 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum).[13]

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[8]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for each analyte for confirmation according to EU guidelines.[9]

Visualizations

Caption: Logical flow from health concerns to the ban and subsequent need for metabolite monitoring.

References

- 1. Legal regulations for unauthorised veterinary drugs - Eurofins Scientific [eurofins.de]

- 2. researchgate.net [researchgate.net]

- 3. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]

- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. scialert.net [scialert.net]

- 7. scispace.com [scispace.com]

- 8. spectroscopyworld.com [spectroscopyworld.com]

- 9. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eur-lex.europa.eu [eur-lex.europa.eu]

- 11. eur-lex.europa.eu [eur-lex.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. nucleus.iaea.org [nucleus.iaea.org]

- 15. pure.qub.ac.uk [pure.qub.ac.uk]

Application Note: High-Throughput Screening Protocol for Novel Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the high-throughput screening (HTS) of sulfonamide derivative libraries to identify novel antibacterial agents. Sulfonamides are a class of synthetic antimicrobial compounds that function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and, consequently, for bacterial replication.[1][3] This application note details a two-tiered screening approach, beginning with a primary biochemical assay to identify direct inhibitors of DHPS, followed by a secondary cell-based assay to confirm antibacterial activity and determine the minimum inhibitory concentration (MIC) of lead compounds.

Principle of the Assay and Signaling Pathway